molecular formula C11H17NO3 B14609871 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate CAS No. 61071-45-2

1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate

Katalognummer: B14609871
CAS-Nummer: 61071-45-2
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: FHAQWOIUSPXEHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate is an organic compound characterized by its unique structure, which includes an acetyl group, a methylamino group, and a penta-1,3-dien-3-yl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. The acetyl(methyl)amino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate: shares similarities with other acetylated amines and dienes, such as:

Uniqueness: The unique combination of the acetyl(methyl)amino group and the penta-1,3-dien-3-yl acetate moiety distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Eigenschaften

CAS-Nummer

61071-45-2

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

[1-[acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl] acetate

InChI

InChI=1S/C11H17NO3/c1-8(2)11(15-10(4)14)6-7-12(5)9(3)13/h6-7H,1-5H3

InChI-Schlüssel

FHAQWOIUSPXEHI-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C=CN(C)C(=O)C)OC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.